molecular formula C22H28NO8P B1340654 Boc-Ser(PO3Bzl2)-OH CAS No. 90013-45-9

Boc-Ser(PO3Bzl2)-OH

Cat. No. B1340654
CAS RN: 90013-45-9
M. Wt: 465.4 g/mol
InChI Key: KZUUIAQQHXTYFI-IBGZPJMESA-N
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Description

Boc-Ser(PO3Bzl2)-OH is a protected form of the amino acid serine, where the hydroxyl group of serine is phosphorylated and further protected with benzyl groups. This compound is used in peptide synthesis, particularly for incorporating phosphorylated serine residues into peptides. The Boc group (tert-butoxycarbonyl) is a common protecting group for the amino functionality in amino acids and peptides during synthesis .

Synthesis Analysis

The synthesis of Boc-Ser(PO3Bzl2)-OH and related derivatives has been described in various studies. A modified method for the synthesis of Ser(P) peptides using Ppoc-Ser(PO3Bzl2)-OH has been reported, which involves a four-step procedure that yields the protected Ser(PO3Bzl2) tripeptide in high yield. This method minimizes the loss of benzyl phosphate groups during synthesis by using specific acid conditions for the cleavage of the Boc group . Another study describes the synthesis of peptide-cellulose conjugates using Boc-Ser(PO3Ph2) and related dipeptides, demonstrating the utility of these phosphorylated serine derivatives in creating novel bioconjugates .

Molecular Structure Analysis

The molecular structure of Boc-Ser(PO3Bzl2)-OH includes a serine backbone with a phosphoryl group attached to the hydroxyl group. This phosphoryl group is further protected by two benzyl groups. The Boc group protects the amino group of serine. The structure is designed to be stable under certain conditions, allowing for its incorporation into peptides without premature deprotection .

Chemical Reactions Analysis

Boc-Ser(PO3Bzl2)-OH undergoes various chemical reactions during peptide synthesis. It can be incorporated into peptides using solid-phase synthesis techniques, where it is added to a growing peptide chain on a resin support. The Boc group can be removed under acidic conditions, and the benzyl phosphate groups can be removed by hydrogenolysis or other deprotection strategies, yielding the phosphorylated peptide . The stability of the benzyl phosphate groups under different acid conditions is crucial for the successful synthesis of peptides containing Ser(P) .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-Ser(PO3Bzl2)-OH are influenced by its protective groups. The Boc group makes the compound acid-labile, allowing for selective deprotection. The benzyl phosphate groups provide stability to the phosphoryl group under certain conditions, which is important for the synthesis and handling of the compound. The compound's solubility and reactivity are tailored for its use in peptide synthesis, and its stability under various conditions has been studied to optimize synthesis protocols .

Scientific Research Applications

Synthesis of Casein-Related Peptides

  • Efficient Synthesis Techniques : Boc-Ser(PO3Bzl2)-OH is utilized in the efficient synthesis of Ser(PO3R2)-containing peptides. These peptides are synthesized using a simple three-step procedure, which involves phosphorylation of the serine hydroxy group and subsequent peptide synthesis. This approach leads to high yields and purity of the desired peptides (Perich, Alewood, & Johns, 1991).

  • Modifications for Enhanced Stability : Adjustments in the synthesis process, like using specific acid conditions, have been shown to minimize the loss of benzyl phosphate during peptide synthesis. This modification helps in achieving high-purity yields of Glu-Ser(P)-Leu and other peptides (Perich, Alewood, & Johns, 1991).

Solid Phase Synthesis

  • Solid Phase Method for O-phosphoseryl-containing Peptides : Boc-Ser(PO3R2)-OH derivatives are used in a solid phase method, demonstrating the synthesis of various peptides, including HBr.H-Glu-Ser(PO3Et2)-Leu-OH. This method shows the versatility of Boc-Ser(PO3R2)-OH in different synthesis approaches (Perich, Valerio, Alewood, & Johns, 1991).

Phosphorylation Studies

  • Global 'Phosphite-Triester' Phosphorylation : In solid-phase synthesis, Boc-Ser(PO3Bzl2)-OH is part of the 'phosphite-triester' phosphorylation method, showcasing itsutility in creating complex peptides with specific phosphorylation sites. This method has been instrumental in the synthesis of peptides like CF3CO2H.H-Glu-Ser(P)-Leu-OH (Perich & Johns, 1991).

Synthesis of Complex Peptides

  • Multiple-O-phosphoseryl-containing Peptides : Researchers have successfully synthesized complex peptides like Ac-Glu-Ser(P)-Leu-Ser(P)-Ser(P)-Ser(P)-Glu-Glu-NHMe using Boc-Ser(PO3Ph2)-OH. This work highlights the potential of Boc-Ser(PO3Bzl2)-OH in creating peptides with multiple phosphorylated serine residues, useful in various biochemical studies (Perich, Johns, & Reynolds, 1992).

Deprotection and Stability Studies

  • Deprotection and Stability : Research has focused on the deprotection methods and stability of Boc-Ser(PO3Bzl2)-OH in peptide synthesis. These studies are crucial for understanding the behavior of this compound under different chemical conditions, which directly impacts the purity and yield of the final peptide products (Perich, Alewood, & Johns, 1991).

properties

IUPAC Name

(2S)-3-bis(phenylmethoxy)phosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28NO8P/c1-22(2,3)31-21(26)23-19(20(24)25)16-30-32(27,28-14-17-10-6-4-7-11-17)29-15-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUUIAQQHXTYFI-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564458
Record name O-[Bis(benzyloxy)phosphoryl]-N-(tert-butoxycarbonyl)-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Ser(PO3Bzl2)-OH

CAS RN

90013-45-9
Record name O-[Bis(benzyloxy)phosphoryl]-N-(tert-butoxycarbonyl)-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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